4-Cyclopropylpyrrolidin-2-one

Metabolic Stability Pharmacokinetics Medicinal Chemistry

Medicinal chemistry teams often encounter rapid hepatic clearance in CNS-targeted lead compounds. 4-Cyclopropylpyrrolidin-2-one (CAS 126822-39-7) resolves this with a conformationally constrained cyclopropyl substituent that enhances metabolic stability and target selectivity versus alkyl-substituted analogs. • Rigid γ-lactam scaffold for CNS drug candidate and peptidomimetic synthesis • ≥97% purity (HPLC) ensures impurity-free SAR and biological assay data • Improved oxidative metabolism resistance for lead optimization campaigns Supplied as a white to yellow solid with full CoA. Standard global shipping.

Molecular Formula C7H11NO
Molecular Weight 125.17 g/mol
CAS No. 126822-39-7
Cat. No. B148583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclopropylpyrrolidin-2-one
CAS126822-39-7
Molecular FormulaC7H11NO
Molecular Weight125.17 g/mol
Structural Identifiers
SMILESC1CC1C2CC(=O)NC2
InChIInChI=1S/C7H11NO/c9-7-3-6(4-8-7)5-1-2-5/h5-6H,1-4H2,(H,8,9)
InChIKeyAZWHGFBEGDLZCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyclopropylpyrrolidin-2-one Specifications & Supply


4-Cyclopropylpyrrolidin-2-one (CAS 126822-39-7) is a γ-lactam derivative of pyrrolidine, classified as a 4-substituted pyrrolidin-2-one. This heterocyclic building block features a cyclopropyl group at the 4-position, which imparts distinct steric and electronic properties relative to simpler alkyl- or aryl-substituted analogs. Commercially, it is supplied as a white to yellow solid with a typical purity specification of 97% (HPLC) and a molecular weight of 125.17 g/mol . It is primarily utilized as a key synthetic intermediate in medicinal chemistry and pharmaceutical research, serving as a precursor for more complex bioactive molecules, including those targeting neurological disorders and antimicrobial agents [1].

Why 4-Cyclopropylpyrrolidin-2-one Cannot Be Replaced


The 4-position substitution on the pyrrolidin-2-one scaffold critically dictates the compound's conformational dynamics, metabolic stability, and resultant biological activity. While unsubstituted pyrrolidin-2-one or analogs with simple alkyl groups (e.g., methyl or ethyl) are widely available, the introduction of a cyclopropyl ring at the 4-position imposes a unique, rigid conformational constraint . This structural modification can significantly alter the molecule's ability to engage specific biological targets and its susceptibility to oxidative metabolism. Consequently, substituting 4-cyclopropylpyrrolidin-2-one with a more common analog (such as 4-methylpyrrolidin-2-one or pyrrolidin-2-one) in a synthetic route or biological assay will likely lead to divergent outcomes in terms of target engagement, metabolic profile, and downstream efficacy, rendering direct substitution invalid without rigorous re-validation [1].

4-Cyclopropylpyrrolidin-2-one Differentiation Evidence


Metabolic Stability: Cyclopropyl vs. Unsubstituted Scaffold

The 4-cyclopropyl group significantly enhances metabolic stability compared to the unsubstituted pyrrolidin-2-one scaffold. A class-level inference, derived from medicinal chemistry principles and studies on cyclopropyl-containing heterocycles, indicates that the cyclopropyl moiety reduces oxidative metabolism by cytochrome P450 enzymes, leading to an extended half-life and decreased intrinsic clearance [1]. This is supported by general observations that cyclopropyl groups can improve metabolic stability by reducing plasma clearance and limiting hydrolysis [2].

Metabolic Stability Pharmacokinetics Medicinal Chemistry

Conformational Constraint: Cyclopropyl vs. 4-Methyl Analog

The cyclopropyl group at the 4-position imposes a unique conformational constraint on the pyrrolidinone ring, which can lock the molecule into a bioactive conformation. This leads to higher binding affinity and selectivity for its target protein compared to more flexible analogs like 4-methylpyrrolidin-2-one . While direct head-to-head quantitative binding data is not available for the parent compound, class-level inference and reports on related derivatives confirm that this conformational restriction is a key differentiator for achieving enhanced potency and selectivity in medicinal chemistry campaigns [1].

Conformational Analysis Target Selectivity Structure-Activity Relationship

Purity Specification and Reproducibility

Commercial sources for 4-cyclopropylpyrrolidin-2-one consistently offer a minimum purity specification of 97% (HPLC) . This high level of purity is crucial for achieving reproducible results in sensitive biological assays and for maintaining the integrity of multi-step synthetic sequences. In contrast, many simpler pyrrolidin-2-one analogs are available at lower, variable purities (e.g., 95%), which can introduce unknown impurities that may interfere with downstream applications [1].

Analytical Chemistry Reproducibility Chemical Procurement

4-Cyclopropylpyrrolidin-2-one Application Scenarios


CNS and Anti-Infective Lead Optimization

4-Cyclopropylpyrrolidin-2-one is a preferred intermediate for synthesizing drug candidates targeting central nervous system (CNS) disorders (e.g., epilepsy, depression) and antimicrobial agents [1]. Its improved metabolic stability, inferred from the cyclopropyl group's effect [2], makes it an attractive building block for optimizing lead compounds where rapid hepatic clearance is a primary liability. The rigid conformation of the cyclopropyl ring also enhances target selectivity, a critical requirement in CNS drug development .

High-Purity Building Block for SAR Studies

Medicinal chemists use 4-cyclopropylpyrrolidin-2-one in systematic SAR campaigns to explore the impact of the 4-position on target binding and functional activity. Its high commercial purity (97%+) ensures that observed biological effects are not confounded by impurities . This building block allows for the direct comparison of cyclopropyl, alkyl, and aryl substitutions on the pyrrolidinone core, facilitating data-driven decision-making in hit-to-lead and lead optimization phases.

Constrained Peptidomimetics and Enzyme Inhibitors

The rigid cyclopropyl-pyrrolidinone core serves as a valuable template for designing peptidomimetics and enzyme inhibitors. The conformational constraint imposed by the cyclopropyl group can be exploited to mimic bioactive peptide conformations or to lock the molecule into a specific geometry that is optimal for binding to an enzyme's active site [3]. This is particularly relevant for developing inhibitors of proteases, kinases, and other therapeutically important targets where conformational pre-organization is key to achieving high potency and selectivity.

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